1,3-Dicyclohexylbenzene
Overview
Description
1,3-Dicyclohexylbenzene: is an organic compound with the molecular formula C18H26 . It consists of a benzene ring substituted with two cyclohexyl groups at the meta positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene with Cyclohexene: One common method involves the alkylation of benzene with cyclohexene in the presence of a solid acid catalyst such as La-H-Y or H-La-Y molecular sieves.
Sulfuric Acid Catalysis: Another method involves the reaction of benzene with cyclohexene in the presence of concentrated sulfuric acid.
Industrial Production Methods: Industrial production of 1,3-Dicyclohexylbenzene often involves the use of advanced catalytic systems to ensure high yield and purity. The use of modified molecular sieves and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,3-Dicyclohexylbenzene can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated or other substituted derivatives of this compound.
Scientific Research Applications
Chemistry:
- 1,3-Dicyclohexylbenzene is used as a precursor in the synthesis of various organic compounds.
- It serves as a model compound in studies of aromatic substitution reactions.
Biology and Medicine:
- The compound is investigated for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry:
- This compound is used as an additive in lubricants and as a stabilizer in polymer production.
- It is also employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexylbenzene in chemical reactions typically involves the formation of intermediate complexes. For example, in the alkylation reaction, the protonation of cyclohexene generates cyclohexane carbon positive ions, which then attack the benzene ring to form π-complexes. Subsequent proton elimination leads to the formation of this compound .
Comparison with Similar Compounds
1,4-Dicyclohexylbenzene: This compound has cyclohexyl groups at the para positions of the benzene ring.
1,3-Dicyclohexylbenzene: Similar to this compound but with different substitution patterns.
Uniqueness:
- This compound’s meta substitution pattern provides unique steric and electronic properties compared to its ortho and para counterparts.
- Its stability and reactivity make it suitable for specific industrial applications where other isomers may not perform as well .
Properties
IUPAC Name |
1,3-dicyclohexylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWRHJHVTBVNSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505042 | |
Record name | 1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-Dodecahydro-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-06-2 | |
Record name | m-Dicyclohexylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-Dodecahydro-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-DICYCLOHEXYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV323W0TSX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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